molecular formula C27H20N4O3S2 B1621114 4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde CAS No. 303010-08-4

4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde

Cat. No. B1621114
M. Wt: 512.6 g/mol
InChI Key: CUEZOSUKWBWOIY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups including a 1,2,4-triazole ring, a naphthylmethyl thioether group, a phenyl group, and a nitrobenzaldehyde group . These groups would likely contribute to the overall properties of the compound, including its reactivity and potential biological activity.


Chemical Reactions Analysis

Again, without more specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. The presence of the nitro group on the benzaldehyde moiety could potentially make it reactive towards reduction reactions. The sulfur atoms in the thioether groups might also be sites of reactivity .

Safety And Hazards

Without specific safety data for this compound, it’s difficult to provide a detailed analysis of its potential hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications or future directions for this compound are not clear from the available information. It could potentially be of interest in various fields such as medicinal chemistry or materials science, depending on its properties and reactivity . Further studies would be needed to explore these possibilities.

properties

IUPAC Name

4-[[5-(naphthalen-1-ylmethylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O3S2/c32-16-19-13-14-25(24(15-19)31(33)34)36-27-29-28-26(30(27)22-10-2-1-3-11-22)18-35-17-21-9-6-8-20-7-4-5-12-23(20)21/h1-16H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEZOSUKWBWOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SC3=C(C=C(C=C3)C=O)[N+](=O)[O-])CSCC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383496
Record name 4-{[5-({[(Naphthalen-1-yl)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde

CAS RN

303010-08-4
Record name 4-{[5-({[(Naphthalen-1-yl)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde
Reactant of Route 3
4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde
Reactant of Route 4
4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde
Reactant of Route 5
4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde
Reactant of Route 6
4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde

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